molecular formula C8H8BrN3O B12069235 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Katalognummer: B12069235
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: SNZHLQGVNUAJTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a chemical compound characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an imidazolidinone moiety

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with imidazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C8H8BrN3O

Molekulargewicht

242.07 g/mol

IUPAC-Name

1-(6-bromopyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C8H8BrN3O/c9-6-2-1-3-7(11-6)12-5-4-10-8(12)13/h1-3H,4-5H2,(H,10,13)

InChI-Schlüssel

SNZHLQGVNUAJTN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.